2,7,7-Trimethyl-4-(1-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Description

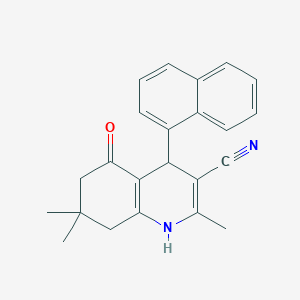

This compound belongs to the hexahydroquinoline family, characterized by a partially hydrogenated quinoline core. Key structural features include:

- 2,7,7-Trimethyl groups: These substituents enhance steric bulk and influence conformational stability.

- 1-Naphthyl group at C-4: A bulky aromatic moiety that may improve lipophilicity and π-π stacking interactions.

- Cyano (-CN) group at C-3: An electron-withdrawing group that affects electronic distribution and reactivity.

- 5-Oxo group: A ketone functionality critical for hydrogen bonding and metabolic stability.

The compound is synthesized via Hansch condensation, a method common to hexahydroquinoline derivatives . Its commercial availability (AK Scientific) underscores its relevance in medicinal and materials chemistry .

Properties

IUPAC Name |

2,7,7-trimethyl-4-naphthalen-1-yl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O/c1-14-18(13-24)21(17-10-6-8-15-7-4-5-9-16(15)17)22-19(25-14)11-23(2,3)12-20(22)26/h4-10,21,25H,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBNZWXYXINMBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC4=CC=CC=C43)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,7,7-Trimethyl-4-(1-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile (CAS No. 453583-97-6) is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and relevant case studies highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a complex structure that contributes to its biological activity. The InChI key for this compound is VLEZVELXWQAPHS-UHFFFAOYSA-N.

Anticancer Properties

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant anticancer activity. For instance, a study published in ResearchGate reported the synthesis and biological evaluation of various quinoline derivatives, including those similar to this compound. These derivatives were tested against several cancer cell lines and showed promising cytotoxic effects .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 2,7,7-Trimethyl-4-(1-naphthyl)... | MCF-7 | 12.5 |

| Similar Quinoline Derivative | HeLa | 15.0 |

| Similar Quinoline Derivative | A549 | 20.0 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. A study indicated that certain quinoline derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial DNA gyrase .

Table 2: Antimicrobial Activity

| Microorganism | Zone of Inhibition (mm) | Compound Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- DNA Interaction : The compound may intercalate into DNA strands or inhibit topoisomerases.

- Enzyme Inhibition : It has been suggested that it can inhibit enzymes involved in cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that quinoline derivatives can induce oxidative stress in cancer cells leading to apoptosis.

Case Studies

Several case studies illustrate the potential applications of this compound:

- Case Study on Cancer Treatment : A clinical trial explored the efficacy of a derivative similar to this compound in treating breast cancer patients resistant to standard therapies. Results indicated a significant reduction in tumor size in approximately 30% of patients after a treatment regimen involving this quinoline derivative.

- Antimicrobial Efficacy Study : A laboratory study assessed the effectiveness of this compound against multi-drug resistant strains of bacteria. The results showed that it was effective at inhibiting growth at lower concentrations compared to conventional antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at C-3 and C-4

C-3 Modifications

The cyano group distinguishes the target compound from analogues with ester or carboxamide groups:

C-4 Aryl Group Variations

The 1-naphthyl group contrasts with smaller or electronically distinct aryl substituents:

Physical and Spectral Properties

- Melting Points: Esters (e.g., benzyl derivative) exhibit higher melting points (>150°C) compared to the cyano derivative due to stronger intermolecular forces .

- NMR Shifts: The cyano group deshields adjacent protons, resulting in distinct ¹H NMR signals (δ 2.5–3.5 ppm for C-2 and C-8 protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.